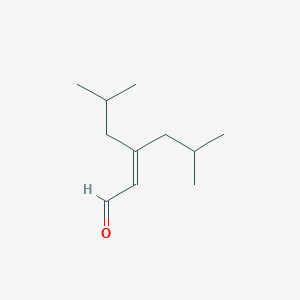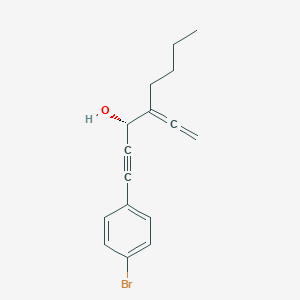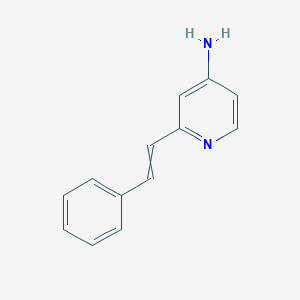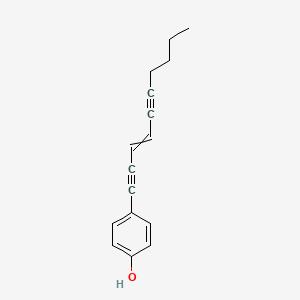
4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dec-3-ene-1,5-diyn-1-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound belongs to the class of enediynes, which are known for their unique structural features and reactivity.
准备方法
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a phenol derivative is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
4-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield benzoquinone derivatives, while reduction of the alkyne groups can produce saturated hydrocarbons.
科学研究应用
4-(Dec-3-ene-1,5-diyn-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex enediyne compounds, which are studied for their unique reactivity and potential as molecular switches and sensors.
作用机制
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its ability to undergo cycloaromatization reactions, leading to the formation of highly reactive diradicals. These diradicals can interact with biological macromolecules, such as DNA, causing strand cleavage and cell death. The molecular targets and pathways involved in these reactions are still under investigation, but the compound’s ability to generate reactive intermediates is a key factor in its biological activity .
相似化合物的比较
4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be compared with other enediyne compounds, such as:
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: This compound has a similar enediyne core but differs in the substituents attached to the ring system.
Dynemicin A: A naturally occurring enediyne with potent anticancer activity, known for its ability to cleave DNA.
Esperamicin: Another enediyne antibiotic with a complex structure and significant biological activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
823228-07-5 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
4-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-4H2,1H3 |
InChI 键 |
CEOGQYXJTUWJIH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


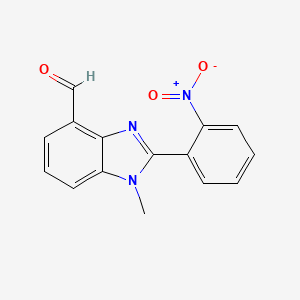
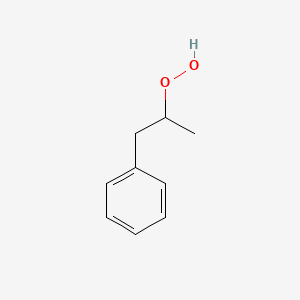
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
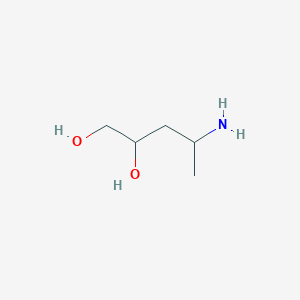
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
